![molecular formula C5H4N6O2 B2481531 4-Oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tétrazine-8-carboxamide CAS No. 108030-65-5](/img/structure/B2481531.png)

4-Oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tétrazine-8-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

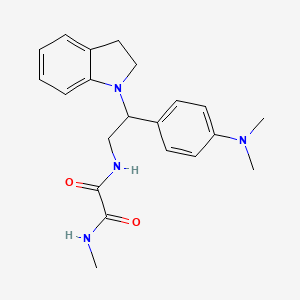

4-Oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide is a useful research compound. Its molecular formula is C5H4N6O2 and its molecular weight is 180.127. The purity is usually 95%.

BenchChem offers high-quality 4-Oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Bien sûr ! Voici une analyse complète des applications de la recherche scientifique de la 4-Oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tétrazine-8-carboxamide :

Activité antitumorale

La this compound, également connue sous le nom de témozolomide, est largement reconnue pour ses propriétés antitumorales. Elle est particulièrement efficace contre le glioblastome et l’astrocytome anaplatique . Le composé agit en méthylant l’ADN, ce qui entraîne des dommages à l’ADN et une mort cellulaire subséquente dans les cellules tumorales. Ce mécanisme est particulièrement puissant dans les cellules présentant des capacités de réparation de l’ADN déficientes.

Synthèse de dérivés anticancéreux

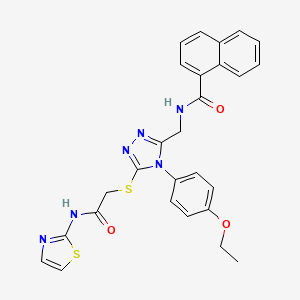

Ce composé sert de précurseur à la synthèse de divers dérivés anticancéreux. Les chercheurs ont développé de nombreux analogues en modifiant sa structure afin d’améliorer son efficacité et de réduire les effets secondaires . Ces dérivés sont testés contre différentes lignées de cellules cancéreuses, notamment le cancer de la prostate, du sein et du côlon, et montrent des résultats prometteurs pour inhiber la croissance tumorale .

Thérapie combinée

Le témozolomide est souvent utilisé en association avec d’autres agents chimiothérapeutiques pour améliorer les résultats du traitement. Par exemple, l’association avec le cisplatine ou l’irinotécan a montré des effets synergiques, conduisant à une meilleure suppression tumorale . Cette approche permet de surmonter les mécanismes de résistance que les tumeurs développent contre les traitements à agent unique.

Radiosensibilisation

Une autre application importante est la radiosensibilisation. Le témozolomide augmente la sensibilité des cellules tumorales à la radiothérapie . Cette modalité de traitement combiné est particulièrement bénéfique pour les patients atteints de tumeurs cérébrales, car elle permet d’utiliser des doses de rayonnement plus faibles tout en obtenant un contrôle efficace de la tumeur, réduisant ainsi les effets secondaires induits par le rayonnement.

Traitement du mélanome métastatique

La recherche a également exploré l’utilisation du témozolomide dans le traitement du mélanome métastatique. Bien que moins courant que son utilisation dans les tumeurs cérébrales, des études ont montré qu’il pouvait induire une rémission chez certains patients atteints d’un mélanome avancé . Cela élargit son potentiel thérapeutique au-delà des tumeurs cérébrales primaires.

Immunomodulation

Des recherches émergentes suggèrent que le témozolomide pourrait avoir des effets immunomodulateurs. Il peut moduler le microenvironnement tumoral, le rendant plus propice à l’infiltration et à l’activité des cellules immunitaires . Cette propriété est en cours d’investigation pour améliorer l’efficacité des immunothérapies, telles que les inhibiteurs de points de contrôle, dans le traitement de divers cancers.

Oncologie pédiatrique

Le témozolomide est également étudié pour ses applications en oncologie pédiatrique. Son profil d’effets secondaires relativement favorable en fait un candidat pour le traitement des cancers de l’enfance, notamment le médulloblastome et le neuroblastome . Les essais cliniques en cours visent à établir des schémas de dosage et des combinaisons optimaux pour les patients pédiatriques.

Systèmes d’administration de médicaments

Des systèmes d’administration de médicaments innovants sont en cours de développement pour améliorer la biodisponibilité et le ciblage du témozolomide. Les systèmes d’administration à base de nanoparticules, par exemple, peuvent améliorer la pénétration du médicament dans les tumeurs et réduire la toxicité systémique . Ces avancées sont prometteuses pour des traitements anticancéreux plus efficaces et plus sûrs.

Molecules | Free Full-Text | Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d] [1,2,3,5]tetrazine-8-carboxylates and -carboxamides Antitumour imidazotetrazines. Synthesis and chemistry of 4-oxo-3,4-dihydroimidazo [5,1-d] [1,2,3,5]tetrazine-8-carboxamide (nor-temozolomide) Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo

Mécanisme D'action

Target of Action

The primary target of 4-Oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide is the DNA in tumor cells . The compound interacts with the guanine segment of a sequence of three or more guanines on DNA .

Mode of Action

In vivo, 4-Oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide is converted into 5-(3-methyl-1-triazeno)imidazole-4-carboxamide (MTIC) through chemical degradation without enzymatic catalysis . MTIC decomposes spontaneously to form 5-aminoimidazole-4-carboxamide (ACI) and a methyldiazonium ion . The methyldiazonium ion then attacks the guanine segment of a sequence of three or more guanines on DNA, leading to DNA methylation .

Biochemical Pathways

The methylation of DNA by the methyldiazonium ion disrupts the normal function of the DNA, leading to cell death . This DNA damage can be repaired by O-6-methylguanine-DNA methyltransferase (MGMT) expressed in some tumor cells, which is the primary mechanism of tumor resistance to alkylating agents, including 4-Oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide .

Pharmacokinetics

It’s known that the compound exhibits considerably enhancedwater-solubility , which could potentially impact its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The compound has been evaluated for its growth inhibition in seven human solid tumor and a human leukemia HL-60 cell lines . In the presence of 40 μg/mL of the compound, the survival rate of all tested tumor cells was less than 10% .

Analyse Biochimique

Biochemical Properties

The primary target of 4-Oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide is the DNA in tumor cells. The compound interacts with the guanine segment of a sequence of three or more guanines on DNA . This interaction leads to DNA methylation , a process that can be repaired by O-6-methylguanine-DNA methyltransferase (MGMT) expressed in some tumor cells . This is the primary mechanism of tumor resistance to alkylating agents, including 4-Oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide .

Molecular Mechanism

The molecular mechanism of action of 4-Oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide involves the methylation of DNA . The compound is converted into 5-(3-methyl-1-triazeno)imidazole-4-carboxamide (MTIC) through chemical degradation without enzymatic catalysis . MTIC decomposes spontaneously to form 5-aminoimidazole-4-carboxamide (ACI) and a methyldiazonium ion . The methyldiazonium ion then attacks the guanine segment of a sequence of three or more guanines on DNA, leading to DNA methylation .

Temporal Effects in Laboratory Settings

The effects of 4-Oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide over time in laboratory settings are yet to be fully elucidated. It is known that the compound exhibits potent inhibition against tumor cell lines . At a concentration of 40 μg/mL, the survival rate of all tested tumor cells was less than 10% .

Metabolic Pathways

In vivo, 4-Oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide is converted into 5-(3-methyl-1-triazeno)imidazole-4-carboxamide (MTIC) through chemical degradation without enzymatic catalysis . This conversion is part of the metabolic pathway of the compound .

Propriétés

IUPAC Name |

4-oxo-3H-imidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N6O2/c6-3(12)2-4-8-10-9-5(13)11(4)1-7-2/h1H,(H2,6,12)(H,8,9,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWRRSVJSVVRGKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2N1C(=O)NN=N2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-Chlorophenyl)-4-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2481450.png)

![1,3-Dimethyl-8-(3-prop-2-enyloxyphenyl)-1,3,5-trihydroimidazolidino[1,2-h]puri ne-2,4-dione](/img/structure/B2481451.png)

![Methyl (E)-4-[4-(benzylcarbamoyl)piperidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2481458.png)

![(2S)-2-[[(2R)-2-Amino-4-methylpentanoyl]amino]-3-methylbutanoic acid;hydrochloride](/img/structure/B2481459.png)

![1-[(2-Methylpropan-2-yl)oxycarbonylamino]adamantane-2-carboxylic acid](/img/structure/B2481464.png)

![5-[2-[9H-Fluoren-9-ylmethoxycarbonyl(methyl)amino]ethoxy]pyridine-2-carboxylic acid](/img/structure/B2481465.png)

![2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2481466.png)

![3-(3-fluorophenyl)-7-(1H-imidazol-1-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2481470.png)